4-Methoxy-3-iso-pentoxyphenyl methyl sulfide
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Overview
Description
4-Methoxy-3-iso-pentoxyphenyl methyl sulfide is an organic compound characterized by its unique structure, which includes a methoxy group, an iso-pentoxy group, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-iso-pentoxyphenyl methyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, iso-pentyl bromide, and methylthiol.
Etherification: The first step involves the etherification of 4-methoxyphenol with iso-pentyl bromide in the presence of a base, such as potassium carbonate, to form 4-methoxy-3-iso-pentoxyphenol.
Thioetherification: The final step involves the thioetherification of 4-methoxy-3-iso-pentoxyphenol with methylthiol in the presence of a catalyst, such as sodium hydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-iso-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or disulfides using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or iso-pentoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; typically conducted under anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; typically conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Derivatives with different functional groups replacing the methoxy or iso-pentoxy groups.
Scientific Research Applications
4-Methoxy-3-iso-pentoxyphenyl methyl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-iso-pentoxyphenyl methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl methyl sulfide: Lacks the iso-pentoxy group, resulting in different chemical and biological properties.
3-iso-Pentoxyphenyl methyl sulfide: Lacks the methoxy group, which affects its reactivity and applications.
4-Methoxy-3-iso-pentoxyphenyl ethyl sulfide: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness
4-Methoxy-3-iso-pentoxyphenyl methyl sulfide is unique due to the presence of both methoxy and iso-pentoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methoxy-2-(3-methylbutoxy)-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-10(2)7-8-15-13-9-11(16-4)5-6-12(13)14-3/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAAHDNATMUHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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